tert-butyl N-{4-[1-(4-bromophenoxy)ethyl]phenyl}carbamate
Description
tert-Butyl N-{4-[1-(4-bromophenoxy)ethyl]phenyl}carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group, a central phenyl ring substituted with a 4-bromophenoxyethyl chain, and an ethyl linker. Carbamates of this type are commonly used in medicinal chemistry as intermediates for drug discovery, particularly due to the Boc group’s stability under diverse reaction conditions . The 4-bromophenoxyethyl moiety introduces steric bulk and electron-withdrawing characteristics, which may influence reactivity, solubility, and biological activity.
Properties
IUPAC Name |
tert-butyl N-[4-[1-(4-bromophenoxy)ethyl]phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrNO3/c1-13(23-17-11-7-15(20)8-12-17)14-5-9-16(10-6-14)21-18(22)24-19(2,3)4/h5-13H,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZODJSVBNIWIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)NC(=O)OC(C)(C)C)OC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{4-[1-(4-bromophenoxy)ethyl]phenyl}carbamate typically involves the reaction of tert-butyl carbamate with 4-bromophenoxyethyl bromide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistency and safety .
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The bromine substituent on the phenoxy group enables participation in palladium-catalyzed coupling reactions. For example:
| Reaction Type | Conditions | Reagents/Catalysts | Yield | Reference |
|---|---|---|---|---|
| Borylation | Dioxane, 90°C, KOAc, N₂ atmosphere | PdCl₂(dppf), Bis(pinacolato)diboron | >100%* |
Procedure : The brominated compound reacts with bis(pinacolato)diboron in the presence of PdCl₂(dppf) and potassium acetate, yielding a boronate ester intermediate. This intermediate serves as a versatile precursor for further aryl-aryl bond formation .
Key Note : The reported >100% yield in likely reflects residual solvent or impurities, but the reaction demonstrates high efficiency.
Nucleophilic Aromatic Substitution
The electron-deficient bromophenoxy group facilitates substitution under catalytic conditions:
| Reaction Type | Conditions | Reagents/Catalysts | Product | Yield | Reference |
|---|---|---|---|---|---|
| Cyanation | DMF, 45–50°C, Cs₂CO₃ | Pd(dppf)Cl₂, 4-chloro-3-nitrobenzonitrile | Nitrile-functionalized derivative | 99% |
Mechanism : The bromine is displaced by a cyanide group via palladium-mediated catalysis, enabling access to nitrile derivatives for downstream applications .
Deprotection of the tert-Butoxycarbonyl (Boc) Group
The Boc group is cleaved under acidic conditions to yield a free amine:
| Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| HCl in dioxane | 25–30°C, 1 hour | Primary amine hydrochloride salt | 85–90% |
Application : The deprotected amine serves as a building block for synthesizing ureas, amides, or heterocycles .
Comparative Reactivity with Analogues
Data from structurally similar compounds ( ) highlight:
-
Steric Effects : Bulky substituents on the phenyl ring reduce coupling efficiency.
-
Electronic Effects : Electron-withdrawing groups (e.g., bromine) enhance oxidative addition in palladium catalysis.
Stability and Handling
Scientific Research Applications
Mechanism of Action
The mechanism of action of tert-butyl N-{4-[1-(4-bromophenoxy)ethyl]phenyl}carbamate involves its role as a substrate in various chemical reactions. In Suzuki coupling reactions, for example, the compound undergoes palladium-catalyzed cross-coupling to form biaryl products. The presence of the tert-butyl carbamate group provides stability and facilitates the reaction .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares key structural and functional attributes of tert-butyl N-{4-[1-(4-bromophenoxy)ethyl]phenyl}carbamate with analogous carbamates:
Key Observations:
- In contrast, the fluorosulfonyl group in introduces stronger electron-withdrawing effects, which could reduce nucleophilic attack susceptibility.
- Steric Effects: The 4-bromophenoxyethyl chain in the target compound provides greater steric hindrance compared to simpler substituents like chlorophenethyl , possibly slowing enzymatic degradation and improving pharmacokinetic profiles.
- Polarity and Solubility : Hydrophilic substituents (e.g., hydroxyl in ) improve aqueous solubility but may reduce membrane permeability. The target compound’s ether linkage balances moderate polarity with lipophilicity.
Biological Activity
tert-butyl N-{4-[1-(4-bromophenoxy)ethyl]phenyl}carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological evaluation, and mechanisms of action, supported by research findings and case studies.
Chemical Structure and Properties
The compound features a tert-butyl carbamate group attached to a 4-(1-(4-bromophenoxy)ethyl)phenyl moiety. Its molecular formula is , with a molecular weight of approximately 300.19 g/mol. The presence of the bromophenoxy group suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor binding.
Synthesis
The synthesis typically involves several steps:
- Formation of the carbamate group : This is achieved by reacting an amine with tert-butyl chloroformate.
- Introduction of the bromophenoxy group : A nucleophilic substitution reaction is performed using bromophenol derivatives.
- Purification : The product is purified through recrystallization or chromatography.
Anti-inflammatory Activity
Research has shown that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, derivatives synthesized from tert-butyl 2-amino phenylcarbamate were evaluated for their anti-inflammatory effects using the carrageenan-induced rat paw edema model. The results indicated that several derivatives showed inhibition percentages ranging from 39% to 54% , comparable to standard drugs like indomethacin .
Anticancer Potential
In vitro studies have explored the anticancer activity of related compounds. For example, certain derivatives demonstrated cytotoxic effects against breast cancer cell lines (MDA-MB-231), enhancing caspase-3 activity and inducing apoptosis at concentrations as low as 1 µM . These findings suggest that the compound may interfere with microtubule dynamics, a common mechanism for anticancer agents.
The mechanism through which this compound exerts its biological effects likely involves:
- Enzyme Inhibition : The bromophenoxy group may interact with active sites on enzymes, potentially inhibiting their function.
- Receptor Binding : The compound may bind to specific receptors, modulating signaling pathways involved in inflammation and cancer progression.
Study 1: Anti-inflammatory Evaluation
A study conducted on various substituted benzamido phenylcarbamates revealed that compounds similar to this compound exhibited promising anti-inflammatory activities. The study utilized in vivo models to assess efficacy and provided insights into structure-activity relationships (SAR) that could inform future drug design .
Study 2: Anticancer Activity
Another investigation focused on the cytotoxicity of related compounds against multiple cancer cell lines, including MDA-MB-231 and HepG2 (liver cancer). The study highlighted that specific structural modifications could enhance anticancer activity, suggesting that further optimization of this compound could yield more potent derivatives .
Q & A
Q. How does the 4-bromophenoxy group influence regioselectivity in cross-coupling reactions?
- Methodological Answer :
- Competition Experiments : Compare reaction rates with para-substituted analogs (e.g., 4-chloro vs. 4-bromo) under identical Pd catalysis .
- Hammett Analysis : Correlate substituent σ values with reaction rates to quantify electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
